molecular formula C7H6Cl2 B12309531 3,4-Dichlorotoluene-2,5,6-d3

3,4-Dichlorotoluene-2,5,6-d3

Cat. No.: B12309531
M. Wt: 164.04 g/mol
InChI Key: WYUIWKFIFOJVKW-NRUYWUNFSA-N
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Description

3,4-Dichlorotoluene-2,5,6-d3 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of 3,4-dichlorotoluene, where specific hydrogen atoms are replaced with deuterium. It is primarily used in scientific research, particularly in studies involving stable isotopes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichlorotoluene-2,5,6-d3 typically involves the chlorination of toluene followed by deuteration. The chlorination process introduces chlorine atoms at the 3 and 4 positions of the toluene ring. Subsequently, the deuteration process replaces specific hydrogen atoms with deuterium. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination and deuteration processes. These processes are optimized for high yield and purity, often employing advanced catalytic systems and reaction conditions to ensure efficient isotope incorporation .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorotoluene-2,5,6-d3 undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can undergo reduction to form less chlorinated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

Scientific Research Applications

3,4-Dichlorotoluene-2,5,6-d3 is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Dichlorotoluene-2,5,6-d3 involves its interaction with molecular targets through its chlorinated and deuterated structure. The deuterium atoms provide stability and resistance to metabolic breakdown, making it useful in long-term studies. The compound can undergo various chemical transformations, influencing its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorotoluene: The non-deuterated version of the compound.

    2,4-Dichlorotoluene: Another isomer with chlorine atoms at different positions.

    2,5-Dichlorotoluene: An isomer with chlorine atoms at the 2 and 5 positions.

Uniqueness

3,4-Dichlorotoluene-2,5,6-d3 is unique due to its deuterium content, which provides distinct advantages in research applications. The presence of deuterium allows for detailed studies of reaction mechanisms and metabolic pathways, offering insights that are not possible with non-deuterated compounds .

Properties

Molecular Formula

C7H6Cl2

Molecular Weight

164.04 g/mol

IUPAC Name

1,2-dichloro-3,4,6-trideuterio-5-methylbenzene

InChI

InChI=1S/C7H6Cl2/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3/i2D,3D,4D

InChI Key

WYUIWKFIFOJVKW-NRUYWUNFSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C)[2H])Cl)Cl)[2H]

Canonical SMILES

CC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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